6-(2-bromoacetyl)pyridazin-3(2H)-one 6-(2-bromoacetyl)pyridazin-3(2H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC20141309
InChI: InChI=1S/C6H5BrN2O2/c7-3-5(10)4-1-2-6(11)9-8-4/h1-2H,3H2,(H,9,11)
SMILES:
Molecular Formula: C6H5BrN2O2
Molecular Weight: 217.02 g/mol

6-(2-bromoacetyl)pyridazin-3(2H)-one

CAS No.:

Cat. No.: VC20141309

Molecular Formula: C6H5BrN2O2

Molecular Weight: 217.02 g/mol

* For research use only. Not for human or veterinary use.

6-(2-bromoacetyl)pyridazin-3(2H)-one -

Specification

Molecular Formula C6H5BrN2O2
Molecular Weight 217.02 g/mol
IUPAC Name 3-(2-bromoacetyl)-1H-pyridazin-6-one
Standard InChI InChI=1S/C6H5BrN2O2/c7-3-5(10)4-1-2-6(11)9-8-4/h1-2H,3H2,(H,9,11)
Standard InChI Key MZKHXWVIROXTNN-UHFFFAOYSA-N
Canonical SMILES C1=CC(=O)NN=C1C(=O)CBr

Introduction

Structural Characteristics and Nomenclature

1.1 Molecular Identity
6-(2-Bromoacetyl)pyridazin-3(2H)-one is a heterocyclic compound bearing a pyridazine ring (1,2-diazine) fused to a lactam group (3(2H)-one). The substituent at position 6 is a bromoacetyl group (BrCH₂CO-), which introduces both electrophilic and nucleophilic reactivity.

PropertyValueSource
CAS Number1688629-01-7
Molecular FormulaC₆H₅BrN₂O₂
Molecular Weight217.02 g/mol

1.2 Structural Features

  • Pyridazinone Core: A six-membered ring with two adjacent nitrogen atoms and a ketone oxygen, forming a lactam structure.

  • Bromoacetyl Side Chain: A bromoethyl ketone group (BrCH₂CO-) attached to the pyridazinone at position 6. This group enables nucleophilic substitution reactions, particularly at the bromine atom.

  • Electronic Properties: The pyridazinone ring is electron-deficient due to conjugation with the ketone, while the bromoacetyl group may influence reactivity through inductive effects.

StepReagents/ConditionsPurpose
AlkylationBromoacetyl chloride, K₂CO₃Introduce bromoacetyl group
HydrolysisNaOH (6N), 60–80°CRemove protecting groups
PurificationColumn chromatography, recrystallizationIsolate pure product

Physical and Chemical Properties

3.1 Spectroscopic Data
While specific spectroscopic data for 6-(2-bromoacetyl)pyridazin-3(2H)-one are unavailable, related compounds provide insights:

  • ¹H-NMR: Peaks for the pyridazinone protons (δ ~7–8 ppm) and bromoacetyl protons (δ ~3–4 ppm for CH₂Br).

  • MS (ESI+): Molecular ion peak at m/z 217.02 (calculated) with fragmentation patterns indicative of bromine loss .

3.2 Reactivity Profile

Reaction TypeConditionsOutcome
Nucleophilic SubstitutionAmines, thiols, alkoxidesFormation of thioethers, ethers, or amides
EliminationStrong bases (e.g., KOH)Dehydrohalogenation to acrylate
Cross-CouplingPalladium catalystsC–C bond formation

Applications in Organic Synthesis

5.1 Intermediate for Heterocycle Synthesis
The bromoacetyl group serves as a versatile handle for constructing complex architectures:

ApplicationExample ReactionProduct
Thiol ConjugationReaction with thiolsThioether-linked pyridazinones
Amide Bond FormationCoupling with aminesPeptide-pyridazinone hybrids
Click ChemistryAzide-alkyne cycloadditionTriazole-functionalized derivatives

5.2 Role in Medicinal Chemistry

  • Prodrug Design: The bromoacetyl group may be cleaved in vivo to release therapeutic agents.

  • Targeted Delivery: Covalent modification of biomolecules (e.g., proteins, nucleic acids).

HazardSeverityMitigation Strategy
Skin/eye irritationModerateUse gloves, goggles, and fume hood
Respiratory exposureLowAvoid inhalation
ReactivityHighStore away from strong bases

6.2 Storage Recommendations

  • Temperature: 2–8°C in a sealed container.

  • Stability: Stable under inert atmospheres; sensitive to moisture and light.

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